![molecular formula C12H10N4O B8351825 N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide](/img/structure/B8351825.png)
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes pyridine, pyrrole, and pyrimidine moieties. The unique arrangement of these rings endows the compound with diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to achieve selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalytic systems, microwave-assisted reactions, or other advanced techniques to streamline the synthesis process . The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing agents: Various hydride donors for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and have been studied for their potential therapeutic applications.
Uniqueness
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10N4O |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide |
InChI |
InChI=1S/C12H10N4O/c1-8(17)15-12-14-6-4-10-7-9-3-2-5-13-11(9)16(10)12/h2-7H,1H3,(H,14,15,17) |
InChI-Schlüssel |
LXRKJMKGCQCZAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=CC2=CC3=C(N21)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
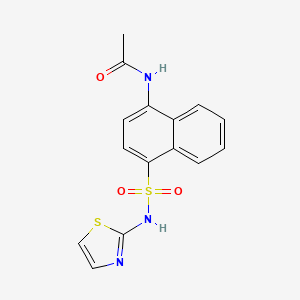
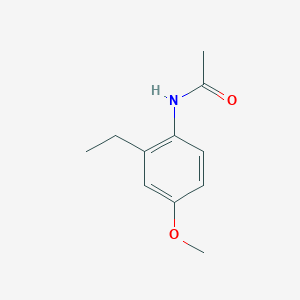
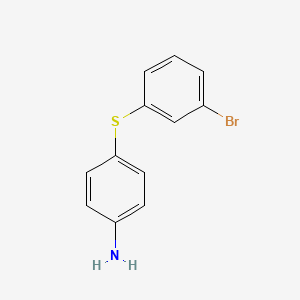
![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)
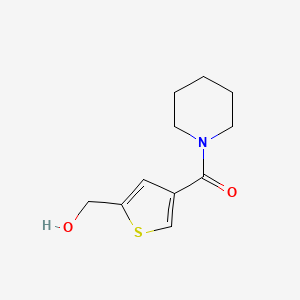
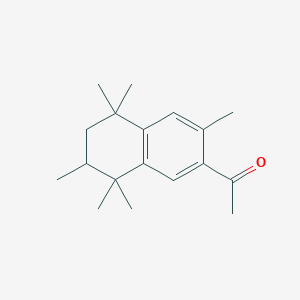
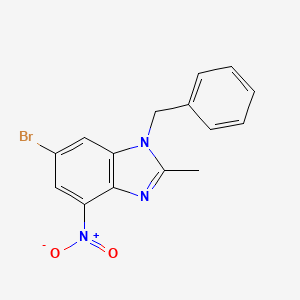
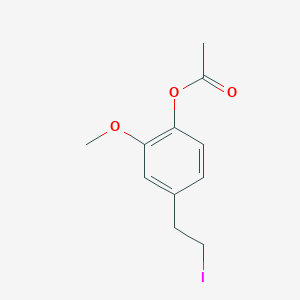
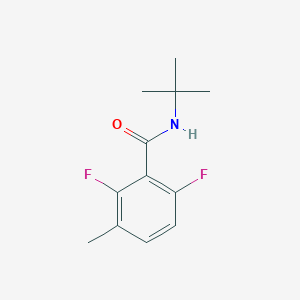
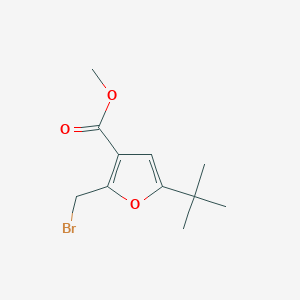
![Benzoic acid, 5-[1-oxoethyl]-2-hydroxy-, methyl ester](/img/structure/B8351841.png)
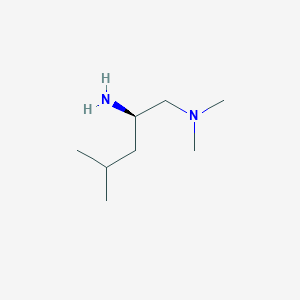
![1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine](/img/structure/B8351855.png)
